molecular formula C7H3FN4 B13555842 2-Azido-6-fluorobenzonitrile

2-Azido-6-fluorobenzonitrile

Cat. No.: B13555842
M. Wt: 162.12 g/mol
InChI Key: QXWUWWUOILCSNO-UHFFFAOYSA-N
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Description

2-Azido-6-fluorobenzonitrile is an organic compound that features both azido and fluorine functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the fluorobenzonitrile is replaced by an azido group using sodium azide (NaN₃) as the azide source . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for 2-Azido-6-fluorobenzonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

2-Azido-6-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Palladium Catalyst: Employed in reduction reactions.

    Alkynes: React with the azido group in cycloaddition reactions.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-Azido-6-fluorobenzonitrile primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition reactions, which are crucial in forming new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-6-fluorobenzonitrile is unique due to the presence of both azido and fluorine groups, which impart distinct reactivity and properties. The azido group allows for versatile chemical transformations, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C7H3FN4

Molecular Weight

162.12 g/mol

IUPAC Name

2-azido-6-fluorobenzonitrile

InChI

InChI=1S/C7H3FN4/c8-6-2-1-3-7(11-12-10)5(6)4-9/h1-3H

InChI Key

QXWUWWUOILCSNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N=[N+]=[N-]

Origin of Product

United States

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